molecular formula C16H14N2O2 B12604516 3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one CAS No. 645475-42-9

3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one

Cat. No.: B12604516
CAS No.: 645475-42-9
M. Wt: 266.29 g/mol
InChI Key: CCOXSYDMUZTAPS-UHFFFAOYSA-N
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Description

3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of the beta-hydroxyphenethyl group in this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one typically involves the condensation of appropriate precursors under specific conditions. One possible route could be the reaction of a quinoxaline derivative with a beta-hydroxyphenethyl halide in the presence of a base. The reaction conditions may include:

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
  • Temperature: 80-100°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The beta-hydroxy group can be oxidized to a ketone using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or KMnO4

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: 3-(beta-Keto-phenethyl)quinoxaline-2(1H)-one

    Reduction: 3-(beta-Hydroxyphenethyl)dihydroquinoxaline

    Substitution: Various substituted quinoxalines depending on the nucleophile used

Scientific Research Applications

3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Possible applications in the development of new materials or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The beta-hydroxyphenethyl group could enhance its binding affinity or specificity for certain targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Methylquinoxaline: A methyl-substituted derivative with different chemical properties.

    3-Phenethylquinoxaline: Lacks the beta-hydroxy group, which may affect its biological activity.

Uniqueness

3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one is unique due to the presence of the beta-hydroxyphenethyl group, which can impart distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

CAS No.

645475-42-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(2-hydroxy-2-phenylethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C16H14N2O2/c19-15(11-6-2-1-3-7-11)10-14-16(20)18-13-9-5-4-8-12(13)17-14/h1-9,15,19H,10H2,(H,18,20)

InChI Key

CCOXSYDMUZTAPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3NC2=O)O

Origin of Product

United States

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